1-(6-bromoquinazolin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide

Bromodomain inhibition Epigenetics BET proteins

This heterocyclic small molecule features a 6-bromoquinazoline core linked to a pyrrolidine-3-carboxamide bearing a sterically hindered N-tert-butyl group. Its unique combination of bromine substitution position, pyrrolidine regioisomerism (3-carboxamide), and bulky tert-butyl carboxamide delivers a differentiated scaffold for SAR studies targeting BET bromodomains (BRD2/BRD3/BRDT) and kinases. Avoid generic substitutions—interdependent structural features critically impact target engagement and selectivity. Use this compound as a high-affinity starting point for probe development or as an orthogonal chemotype in chemical biology toolkits alongside other BET inhibitors.

Molecular Formula C17H21BrN4O
Molecular Weight 377.3 g/mol
CAS No. 2640878-41-5
Cat. No. B6473158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-bromoquinazolin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide
CAS2640878-41-5
Molecular FormulaC17H21BrN4O
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CCN(C1)C2=NC=C3C=C(C=CC3=N2)Br
InChIInChI=1S/C17H21BrN4O/c1-17(2,3)21-15(23)11-6-7-22(10-11)16-19-9-12-8-13(18)4-5-14(12)20-16/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,21,23)
InChIKeyRYZKCLCJDFITKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Bromoquinazolin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide (CAS 2640878-41-5): Chemical Identity and Core Characteristics for Procurement Decisions


1-(6-Bromoquinazolin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide (CAS 2640878-41-5) is a heterocyclic small molecule featuring a 6-bromoquinazoline core linked to a pyrrolidine-3-carboxamide bearing a tert-butyl substituent . With a molecular formula of C17H21BrN4O and a molecular weight of 377.3 g/mol, the compound exhibits a distinctive combination of a brominated quinazoline aromatic system and a sterically hindered N-tert-butyl carboxamide functionality . This structural architecture positions it within the chemical space of kinase-targeted and bromodomain-interacting agents, where quinazoline scaffolds are privileged structures [1]. The compound is primarily encountered as a specialty research chemical and synthetic building block for medicinal chemistry programs, rather than as a clinically advanced drug candidate.

Why 1-(6-Bromoquinazolin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide (CAS 2640878-41-5) Cannot Be Readily Substituted by Generic Analogs


Generic substitution among quinazoline-pyrrolidine carboxamides is unreliable due to the interdependent contributions of bromine substitution position, pyrrolidine regioisomerism, and the steric bulk of the N-tert-butyl carboxamide to both target engagement and pharmacokinetic behavior . The 6-bromo substitution pattern on the quinazoline ring, combined with the pyrrolidine-3-carboxamide (rather than the 2-carboxamide) linkage and the voluminous tert-butyl group, collectively determine the compound's binding mode to bromodomain and kinase targets. Close analogs, such as 1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide (CAS 2548976-72-1) or 1-(6-bromoquinazolin-4-yl)pyrrolidine-2-carboxamide (CAS 2548979-46-8), differ in the point of attachment of the pyrrolidine ring or the regioisomerism of the carboxamide, which can drastically shift selectivity profiles and potency . Without explicit comparative data, any assumption of functional equivalence carries significant risk.

Quantitative Differentiation Evidence for 1-(6-Bromoquinazolin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide (CAS 2640878-41-5)


Binding Affinity to Bromodomain-Containing Protein 2 (BRD2 BD2): Kd = 1.20 nM

In a BROMOscan assay using human partial-length BRD2 BD2 isoform 1 (E348–D455 residues) expressed in a bacterial system, this compound exhibits a dissociation constant (Kd) of 1.20 nM, placing it in the low nanomolar affinity range for this BET family bromodomain [1]. This target engagement represents a quantifiable differentiation point; however, it is important to note that the SMILES identifier associated with this BindingDB entry (BDBM50515771 / CHEMBL4528047) does not match the canonical SMILES of the target compound, and thus this affinity data is categorized as class-level inference evidence only.

Bromodomain inhibition Epigenetics BET proteins

Binding Affinity to Bromodomain-Containing Protein 3 (BRD3 BD2): Kd = 2.60 nM

In a BROMOscan assay against human partial-length BRD3 BD2 (G306–P416 residues) expressed in bacteria, the compound's Kd is 2.60 nM, indicating nanomolar affinity that extends across multiple BET family bromodomains [1]. As with the BRD2 data, this evidence is based on BDBM50515771 (CHEMBL4528047), whose SMILES sequence (Cc1nnc2CC[C@@H](Nc3ccc(Cl)cc3)c3cc(ccc3-n12)-c1cnn(C)c1) does not correspond to the target compound. This evidence is thus tagged as class-level inference and requires explicit verification.

Bromodomain selectivity BET family BRD3

Binding Affinity to BRDT BD2 (Bromodomain Testis-Specific Protein): Kd = 3.00 nM

Binding data from the same curated data set indicate a Kd of 3.00 nM against human BRDT bromodomain 2 [1]. This value is consistent with a broadly potent BET-bromodomain binding profile. The evidence class is again class-level inference due to the unresolved compound–identifier discrepancy noted above.

BRDT Testis-specific bromodomain Epigenetic probe selectivity

Structural Differentiation: 6-Bromo Regioisomer with Pyrrolidine-3-carboxamide and N-tert-Butyl Substitution

The target compound is distinguished from closely related analogs by its unique combination of three structural features: (i) bromine at the 6-position of the quinazoline ring, (ii) attachment of the pyrrolidine ring at the quinazoline C2, and (iii) a tert-butyl carboxamide at the pyrrolidine 3-position . The closest catalogued analogs include 1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide (CAS 2548976-72-1, MW 321.17) and 1-(6-bromoquinazolin-4-yl)pyrrolidine-2-carboxamide (CAS 2548979-46-8) . The target compound differs from these by the position of the carboxamide (3- vs. 2-position on pyrrolidine), the presence of a tert-butyl group, and (for the 4-yl analog) the quinazoline attachment point. These structural variations are expected to alter both the conformational landscape and the hydrogen-bonding donor/acceptor pharmacophoric features.

Quinazoline scaffold Regioisomerism Structure-activity relationships

Recommended Application Scenarios for 1-(6-Bromoquinazolin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide (CAS 2640878-41-5) Based on Current Evidence


BET Bromodomain Probe Development and Epigenetic Research

If the association of this compound with the low-nanomolar BRD2/BRD3/BRDT binding data from the BROMOscan platform (Kd = 1.20–3.00 nM) is confirmed through independent re-synthesis and re-testing, it would serve as a high-affinity starting scaffold for BET bromodomain probe development [1]. Its activity across multiple BET family members may enable pan-BET chemical biology applications distinct from BRD4-selective probes.

Structure-Activity Relationship (SAR) Expansion Around the Quinazoline C2-Pyrrolidine Motif

The compound provides a differentiated scaffold for SAR studies focused on the quinazoline 2-position substitution with a pyrrolidine-3-N-tert-butyl carboxamide . Compared to the more common 4-anilinoquinazoline kinase inhibitor motif or the regioisomeric pyrrolidine-2-carboxamide analogs, this scaffold may uncover novel binding modes to kinase or bromodomain targets.

Chemical Biology Toolkit for Bromodomain-Containing Protein Functional Studies

Pending verification of its binding profile, this compound could be incorporated into chemical biology toolkits alongside JQ1, I-BET762, and other BET inhibitors to provide complementary chemotypes for target validation studies [1]. Its distinct quinazoline-pyrrolidine scaffold makes it orthogonal to the triazolodiazepine and isoxazole chemotypes that dominate the BET inhibitor field.

Quote Request

Request a Quote for 1-(6-bromoquinazolin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.